molecular formula C28H23ClFNO5 B14094941 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094941
M. Wt: 507.9 g/mol
InChI Key: XUOGUSJCEGHBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the chloro, dimethoxyphenyl, fluorophenyl, and methyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Addition: The double bonds in the chromeno[2,3-c]pyrrole core can undergo addition reactions with various reagents.

Scientific Research Applications

7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and potential applications. The unique combination of chloro, dimethoxyphenyl, fluorophenyl, and methyl groups in 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione sets it apart from other related compounds, making it a valuable subject for further study.

Properties

Molecular Formula

C28H23ClFNO5

Molecular Weight

507.9 g/mol

IUPAC Name

7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H23ClFNO5/c1-15-12-22-18(14-19(15)29)26(32)24-25(17-6-4-5-7-20(17)30)31(28(33)27(24)36-22)11-10-16-8-9-21(34-2)23(13-16)35-3/h4-9,12-14,25H,10-11H2,1-3H3

InChI Key

XUOGUSJCEGHBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4F)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.